Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate
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Overview
Description
Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate: is a compound that features a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. This structure is known for its unique bioisosteric properties and a wide spectrum of biological activities .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles have been described as bioisosteres for amides and esters , showing higher hydrolytic and metabolic stability . This suggests that they might interact with their targets in a similar way to amides and esters.
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that they may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.
Pharmacokinetics
1,2,4-oxadiazoles have been described as having higher hydrolytic and metabolic stability , which could potentially impact their bioavailability.
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that they may inhibit or destroy infectious agents at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate typically involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cyclization to form the 1,2,4-oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The benzoate moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its potential as a drug candidate in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: An isomer with a distinct arrangement of nitrogen atoms.
1,3,4-Oxadiazole: Known for its high biological activity and applications in drug discovery.
Uniqueness: Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(16)10-6-4-9(5-7-10)11-14-8-17-15-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZMCXFRWHUNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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